2-Isobutoxy-3-nitro-benzoic acid hydrazide
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Overview
Description
2-Isobutoxy-3-nitro-benzoic acid hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-3-nitro-benzoic acid hydrazide typically involves the reaction of 2-Isobutoxy-3-nitro-benzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired hydrazide product. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the progress of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity of the product. Industrial production may also involve additional purification steps such as recrystallization or column chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-3-nitro-benzoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding azides or other derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-3-nitro-benzoic acid hydrazide.
Reduction: Formation of azides or other oxidized derivatives.
Substitution: Formation of substituted benzoic acid hydrazides with various functional groups.
Scientific Research Applications
2-Isobutoxy-3-nitro-benzoic acid hydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isobutoxy-3-nitro-benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazide moiety can form covalent bonds with proteins or enzymes, leading to inhibition of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-Isobutoxy-3-nitro-benzoic acid hydrazide can be compared with other similar compounds, such as:
2-Isobutoxy-3-nitro-benzoic acid: Lacks the hydrazide moiety, which may result in different biological activities.
3-Nitro-benzoic acid hydrazide: Lacks the isobutoxy group, which may affect its solubility and reactivity.
2-Isobutoxy-benzoic acid hydrazide: Lacks the nitro group, which may influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in the combination of the isobutoxy, nitro, and hydrazide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylpropoxy)-3-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7(2)6-18-10-8(11(15)13-12)4-3-5-9(10)14(16)17/h3-5,7H,6,12H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCJHARFAUUDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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